molecular formula C9H9ClN2 B053878 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine CAS No. 118000-41-2

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Cat. No. B053878
M. Wt: 180.63 g/mol
InChI Key: AFFYGLUVFNCIKY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine is an organochlorine compound that is pyridine substituted at position 2 by a chloromethyl group .


Synthesis Analysis

The synthesis of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine involves several steps. A new series of selenoester derivatives of imidazo pyridine and imidazo pyrimidine was synthesized under mild conditions using a simple methodology by the reaction of in situ generated sodium selenocarboxylates with 2- (chloromethyl)imidazo pyridine/pyrimidine in water and ethanol . Another method involves the reaction of 2-methylpyridine and carbon tetrachloride in a reaction pot, adding dry sodium carbonate, heating to 58-60°C, starting chlorination under light irradiation, maintaining the temperature at 60-65°C, and ending chlorination after about 6 hours .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine is C6H6ClN, monoclinic, P 2 1 / c (no. 14), a = 6.5211(2)Å, b = 10.2467(3)Å, c = 9.1436(3)Å, β = 94.1771(11)°, V = 609.35(3)Å 3, Z = 4, R gt (F) = 0.0260, wR ref (F 2) = 0.0680, T = 200 K .


Chemical Reactions Analysis

The chemical reactions involving 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine are complex and varied. For instance, it has been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .


Physical And Chemical Properties Analysis

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine is a white solid with a melting point of 79 °C (174 °F; 352 K). Its chemical formula is C6H6ClN and its molar mass is 127.57 g·mol −1 .

Safety And Hazards

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation . It is an analogue of nitrogen mustards and has been investigated for its mutagenicity .

Future Directions

While specific future directions for 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine are not mentioned in the search results, it is noted that benzimidazoles, a related class of compounds, have a broad spectrum of biological activities and are used in medicinal chemistry. The biological activity of benzimidazoles can be tuned and accelerated in coordination compounds . This suggests potential future directions for the development and application of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine and related compounds.

properties

IUPAC Name

2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-7-2-3-12-6-8(5-10)11-9(12)4-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFYGLUVFNCIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554873
Record name 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

CAS RN

118000-41-2
Record name 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118000-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,3-dichloroacetone (30.0 g) and 2-amino-4-picoline (63.9 g) in acetonitrile (210 ml) was refluxed for 1 hour. Evaporation of a solvent gave a residue, which was purified by a column chromatography on silica gel eluting with a mixture of dichloromethane and ethyl acetate (1:1, V/V). The eluted fractions containing the desired product were collected and evaporated in vacuo to give 2-chloromethyl-7-methylimidazo[1,2-a]pyridine (10.21 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
63.9 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-4-picoline (Aldrich; 500 g), 1,3-dichloroacetone (Aldrich; 5.89 g), and 1,2-dimethoxyethane (Aldrich; 44 mL) is stirred for 25 min at 53° C., at which time ethanol (47.5 mL) is added. After stirring for 2.5 h at reflux, the mixture is concentrated under reduced pressure and the residue is partitioned between dichloromethane and saturated sodium bicarbonate and brine. The organic layers are dried over MgSO4 and concentrated under reduced pressure. The crude material is chromatographed on silica gel using methanol/dichloromethane (1/99 to 2/98) to give, after crystallization from dichloromethane/hexane, 3.06 g of product. A portion of this material is dissolved in dichloromethane and refluxed with activated charcoal for 30 min. The activated charcoal is removed by filtration through a pad of diatomaceous earth and the filtrate is atmospherically concentrated, at which time hexane is added. The resulting solids are filtered, washed with hexane, and vacuum dried to give 0.15 g of 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine; mp 250° C. (decomp); ms m/z 180, 182; IR (mineral oil) 774, 1649, 1504, 1252, 701 cm-1 ; 1H NMR (CDCl3) δ 2.39, 4.75, 6.63, 7.32, 7.53, 7.95.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
5.89 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
47.5 mL
Type
solvent
Reaction Step Two

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